molecular formula C13H12N2 B11901735 2-(4,6-Dimethylquinolin-2-yl)acetonitrile CAS No. 1437433-77-6

2-(4,6-Dimethylquinolin-2-yl)acetonitrile

Cat. No.: B11901735
CAS No.: 1437433-77-6
M. Wt: 196.25 g/mol
InChI Key: BTCSZCOYTPVVIO-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylquinolin-2-yl)acetonitrile is a chemical compound with the molecular formula C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-(4,6-Dimethylquinolin-2-yl)acetonitrile typically involves the reaction of 4,6-dimethylquinoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the quinoline ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-(4,6-Dimethylquinolin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases (e.g., NaH), oxidizing agents (e.g., H₂O₂), and reducing agents (e.g., LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylquinolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or cell wall formation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4,6-Dimethylquinolin-2-yl)acetonitrile can be compared with other quinoline derivatives such as:

  • 2-(4-Methylquinolin-2-yl)acetonitrile
  • 2-(6-Methylquinolin-2-yl)acetonitrile
  • 2-(4,6-Dimethylquinolin-2-yl)ethanamine

These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications .

Properties

CAS No.

1437433-77-6

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(4,6-dimethylquinolin-2-yl)acetonitrile

InChI

InChI=1S/C13H12N2/c1-9-3-4-13-12(7-9)10(2)8-11(15-13)5-6-14/h3-4,7-8H,5H2,1-2H3

InChI Key

BTCSZCOYTPVVIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)CC#N

Origin of Product

United States

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